molecular formula C23H32N2O4 B10885843 1-(4-Ethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine

1-(4-Ethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No.: B10885843
M. Wt: 400.5 g/mol
InChI Key: YIFAKMZXBMFOQO-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a piperazine derivative featuring two distinct benzyl substituents: a 4-ethoxybenzyl group and a 2,3,4-trimethoxybenzyl group. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly in cardiovascular and neurological disorders.

Properties

Molecular Formula

C23H32N2O4

Molecular Weight

400.5 g/mol

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C23H32N2O4/c1-5-29-20-9-6-18(7-10-20)16-24-12-14-25(15-13-24)17-19-8-11-21(26-2)23(28-4)22(19)27-3/h6-11H,5,12-17H2,1-4H3

InChI Key

YIFAKMZXBMFOQO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC

Origin of Product

United States

Biological Activity

1-(4-Ethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a compound that has garnered attention due to its potential pharmacological properties. This compound is structurally related to trimetazidine, which is known for its anti-ischemic and cardioprotective effects. The biological activity of this compound is primarily linked to its ability to modulate energy metabolism in cells, particularly under conditions of hypoxia or ischemia.

Pharmacological Properties

The compound exhibits several pharmacological activities:

  • Vasodilatory Effects : Similar to trimetazidine, it has been shown to possess vasodilatory properties that help improve blood flow and oxygen delivery to tissues.
  • Energy Metabolism Preservation : It plays a crucial role in preserving ATP levels in cells exposed to ischemic conditions, thereby preventing cellular damage and death.

The mechanism by which this compound exerts its effects involves the inhibition of fatty acid oxidation pathways. Specifically, it inhibits the enzyme 3-ketoacyl CoA thiolase, which is essential for the β-oxidation of fatty acids. This inhibition leads to a shift in metabolism from fatty acid oxidation to anaerobic glucose oxidation, which is more efficient under low-oxygen conditions.

Case Studies and Experimental Data

  • Cell Viability Studies : In vitro studies have demonstrated that preconditioning mesenchymal stem cells (MSCs) with trimetazidine enhances their survival under oxidative stress induced by hydrogen peroxide (H2O2). The results indicated a significant increase in cell viability and metabolic activity in preconditioned cells compared to controls .
  • Mitochondrial Activity : MTT assays showed that the compound significantly improved mitochondrial activity in MSCs cultured under hypoxic conditions. This suggests that it not only protects against oxidative stress but also enhances cellular energy production .
  • Gene Expression Modulation : Western blot analyses revealed that treatment with the compound increased the expression of key survival proteins such as Bcl-2 and HIF-1α in MSCs. This indicates a protective mechanism at the molecular level that supports cell survival during ischemic events .

Comparative Analysis

The following table summarizes key biological activities of 1-(4-Ethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine compared to trimetazidine:

Property1-(4-Ethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazineTrimetazidine
Vasodilatory Effect YesYes
ATP Preservation YesYes
Inhibition of Fatty Acid Oxidation YesYes
Oxidative Stress Protection Significant improvement in MSC viabilityModerate improvement

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences among 1-(4-ethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine and its analogs:

Compound Name Substituent R₁ Substituent R₂ Molecular Weight (g/mol) Key References
1-(4-Ethoxybenzyl)-4-(2,3,4-TMB*)piperazine 4-ethoxybenzyl 2,3,4-trimethoxybenzyl ~427.5 (estimated) N/A†
Trimetazidine (1-(2,3,4-TMB)piperazine) 2,3,4-trimethoxybenzyl Methyl (N-methyl derivative) 339.3 (free base)
Lomerizine Bis(4-fluorophenyl)methyl 2,3,4-trimethoxybenzyl 541.5 (dihydrochloride)
1-(3,4-Dimethoxybenzyl)-4-(3,4,5-TMB)piperazine 3,4-dimethoxybenzyl 3,4,5-trimethoxybenzyl ~445.5
N-Methyltrimetazidine 2,3,4-trimethoxybenzyl Methyl 355.3 (dihydrochloride)

Key Observations :

  • The ethoxy group at the 4-position of R₁ in the target compound distinguishes it from analogs like trimetazidine (methyl) and lomerizine (bis-fluorophenyl). This substitution may influence lipophilicity and metabolic stability.

Pharmacological and Therapeutic Profiles

Trimetazidine (1-(2,3,4-TMB)piperazine)
  • Application : Anti-ischemic agent used in angina and myocardial protection.
  • Mechanism : Enhances mitochondrial efficiency by inhibiting fatty acid oxidation, thereby reducing oxidative stress .
  • Key Study : Preconditioning mesenchymal stem cells with trimetazidine improved myocardial recovery post-infarction via Bcl-2 upregulation .
Lomerizine (1-[Bis(4-Fluorophenyl)methyl]-4-(2,3,4-TMB)piperazine)
  • Application : Calcium channel blocker for migraine prophylaxis.
  • Mechanism : Inhibits neurogenic inflammation by blocking trigeminal nerve-mediated plasma extravasation .
  • Key Study : KB-2796 (lomerizine) significantly reduced neurogenic inflammation in rats without affecting histamine or bradykinin pathways .
1-(4-Ethoxybenzyl)-4-(2,3,4-TMB)piperazine
  • Shared 2,3,4-TMB group with trimetazidine implies possible cardioprotective effects, though empirical validation is required.

SAR Insights

  • Methoxy vs.
  • Fluorophenyl Groups (Lomerizine) : Introduce strong hydrophobic interactions and metabolic resistance, contributing to prolonged half-life .
  • Dimethoxy/Triethoxy Variants : Compounds with 3,4,5-TMB () exhibit distinct electronic profiles, possibly favoring different target affinities.

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